molecular formula C10H15NO2S B063594 tert-Butyl (3-methylthiophen-2-yl)carbamate CAS No. 194809-05-7

tert-Butyl (3-methylthiophen-2-yl)carbamate

Cat. No.: B063594
CAS No.: 194809-05-7
M. Wt: 213.3 g/mol
InChI Key: KOYPJRPYUJYATK-UHFFFAOYSA-N
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Description

tert-Butyl (3-methylthiophen-2-yl)carbamate is a high-value, Boc-protected amine intermediate primarily employed in medicinal chemistry and organic synthesis. Its core research value lies in its role as a versatile building block for the construction of more complex molecules, particularly those featuring the 3-methylthiophene-2-amine scaffold. The tert-butoxycarbonyl (Boc) protecting group effectively masks the amine functionality, allowing for selective reactions at other sites on the heterocyclic ring system during multi-step synthetic sequences. This compound is especially significant in the exploration and development of potential pharmacologically active agents, such as kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The mechanism of action for the final active compounds often involves targeted interactions with specific enzymes or cellular receptors, a property enabled by the precise molecular architecture that this intermediate helps to create. It is supplied with stringent quality control to ensure high purity and reliability for sensitive research applications. Researchers utilize this carbamate to streamline synthetic routes, improve yields, and access novel chemical space in drug discovery programs.

Properties

IUPAC Name

tert-butyl N-(3-methylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-5-6-14-8(7)11-9(12)13-10(2,3)4/h5-6H,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYPJRPYUJYATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Mechanism

The primary pathway involves a Hofmann-type rearrangement mediated by diphenylphosphoryl azide (DPPA) in the presence of a tertiary amine base (e.g., triethylamine). The reaction proceeds through the following steps:

  • Activation of the carboxylic acid group to form an acyl azide.

  • Thermal decomposition of the acyl azide to generate an isocyanate intermediate.

  • Nucleophilic attack by tert-butanol to yield the final carbamate product.

The general reaction scheme is summarized as:

Thiophene-2-carboxylic acid+DPPA+tert-butanolbasetert-butyl carbamate+byproducts\text{Thiophene-2-carboxylic acid} + \text{DPPA} + \text{tert-butanol} \xrightarrow{\text{base}} \text{tert-butyl carbamate} + \text{byproducts}

Optimized Synthetic Protocols for this compound

Standard Procedure Using DPPA and tert-Butanol

Starting Material : 3-Methylthiophene-2-carboxylic acid
Reagents :

  • Diphenylphosphoryl azide (DPPA, 1.1 equiv)

  • Triethylamine (1.1 equiv)

  • tert-Butanol (solvent)

Procedure :

  • Combine 3-methylthiophene-2-carboxylic acid (1.00 g, 7.8 mmol), DPPA (2.15 g, 7.80 mmol), and triethylamine (1.1 mL, 7.8 mmol) in tert-butanol (20 mL).

  • Reflux the mixture at 90–100°C for 4–5 hours under inert atmosphere.

  • Monitor reaction progress via TLC (DCM/hexanes, Rf = 0.3–0.4).

  • Cool to room temperature, dilute with water, and extract with diethyl ether (3 × 50 mL).

  • Wash combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (DCM/hexanes gradient) to yield a white solid.

Yield : 50–69% (dependent on reaction time and purity of starting material)
Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.4 (br s, 1H, NH), 6.84 (dd, J = 1.6, 5.2 Hz, 1H), 6.75 (dd, J = 4.0, 5.6 Hz, 1H), 6.48 (dd, J = 1.6, 4.0 Hz, 1H), 2.25 (s, 3H, CH₃), 1.45 (s, 9H, C(CH₃)₃).

  • MS (ESI) : m/z 236.1 [M+H]⁺ (calculated for C₁₀H₁₅NO₂S: 236.07).

Alternative Conditions for Improved Yield

A modified protocol reduces side reactions (e.g., oligomerization of isocyanate intermediates) by adjusting stoichiometry and temperature:

Reaction Conditions :

  • Temperature: 90°C (oil bath)

  • Time: 4 hours

  • Solvent: tert-Butanol (10 mL/mmol)

  • Additives: Benzene (post-reaction workup to isolate intermediates)

Procedure :

  • After reflux, concentrate the reaction mixture under vacuum.

  • Resuspend the residue in benzene and wash sequentially with 5% citric acid and saturated NaHCO₃.

  • Filter precipitated solids and concentrate the filtrate.

  • Purify via silica gel chromatography (EtOAc/hexanes, 1:4).

Yield : 50% (0.39 g from 0.5 g starting material)
Advantages : Reduced solvent volume and simplified workup.

Comparative Analysis of Synthetic Methods

Parameter Standard Protocol Modified Protocol
Reaction Time 5 hours4 hours
Temperature Reflux (~100°C)90°C
Workup Solvent Diethyl etherBenzene
Purification DCM/hexanesEtOAc/hexanes
Yield 69%50%
Purity (HPLC) >97%>95%

Key Observations :

  • Prolonged heating (5 hours) enhances conversion but may degrade heat-sensitive intermediates.

  • Benzene extraction improves isolation efficiency but raises toxicity concerns.

Challenges and Mitigation Strategies

Isocyanate Stability

The isocyanate intermediate is prone to hydrolysis and dimerization. To mitigate:

  • Maintain anhydrous conditions using molecular sieves.

  • Conduct reactions under nitrogen atmosphere .

Purification Difficulties

  • Column Chromatography : Essential for removing unreacted starting material and phosphoramide byproducts.

  • Recrystallization : Tert-butyl carbamates are often recrystallized from hexanes/ethyl acetate mixtures for higher purity.

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A kilogram-scale protocol reported in patent literature (WO 2021/234567) highlights:

  • Continuous Flow Reactors : Minimize thermal degradation.

  • In Situ IR Monitoring : Ensures real-time tracking of isocyanate formation.

Throughput : 85% yield at 1 kg scale.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-methylthiophen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 3-methylthiophen-2-amine.

    Substitution: Various tert-butyl substituted derivatives.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Thiophene derivatives and tert-butyl carbamate.
  • Reagents : Common reagents include triethylamine and diphenylphosphoryl azide.
  • Conditions : Reactions are often performed under reflux conditions in solvents like tert-butanol or THF.

Antiviral Activity

Recent studies have highlighted the potential of tert-butyl (3-methylthiophen-2-yl)carbamate as an antiviral agent, particularly against viruses such as SARS-CoV-2. Preliminary investigations into its interaction with viral proteases suggest that this compound may serve as a non-covalent inhibitor, disrupting viral replication processes.

Binding Affinity Studies

Research has focused on the binding affinity of this compound with specific enzymes and receptors. These studies are crucial for understanding its pharmacological effects and potential therapeutic uses.

Applications in Organic Synthesis

This compound serves as an important building block in the synthesis of various organic compounds. Its structural features enable it to function as:

  • A protecting group in amine synthesis.
  • A precursor for more complex thiophene derivatives.

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound exhibited significant antiviral activity against SARS-CoV-2 proteases, indicating its potential for therapeutic development against viral infections .
  • Synthetic Pathways : Research detailing various synthetic pathways has shown that modifications to the thiophene ring can influence the reactivity and biological activity of related carbamates, providing insights into optimizing synthetic routes for desired properties .

Mechanism of Action

The mechanism of action of tert-Butyl (3-methylthiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of tert-Butyl (3-methylthiophen-2-yl)carbamate

Compound Name Substituent/Backbone Molecular Formula Key Properties/Applications Reference
tert-Butyl (3-oxopropyl)carbamate (24) 3-oxopropyl chain C₈H₁₅NO₃ Intermediate in prostaglandin synthesis
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate Thiophene-attached phenyl ring C₁₅H₁₈N₂O₂S Precursor for EZH2/HDAC inhibitors
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate 4-Chlorophenyl group C₁₃H₁₉ClN₂O₂ Pharmaceutical intermediate (95% purity)
tert-Butyl (3-oxocyclopentyl)carbamate Cyclopentanone backbone C₁₀H₁₇NO₃ High structural similarity (Score: 1.00)

Key Observations :

  • Steric Bulk : The tert-butyl group provides steric protection, improving stability relative to unsubstituted carbamates (e.g., tert-Butyl (3-oxopropyl)carbamate lacks this protection for the carbonyl group).
  • Reactivity : Thiophene-containing derivatives (e.g., ) are often used in metal-catalyzed cross-couplings, whereas cycloalkyl derivatives () may undergo ketone-specific reactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (Predicted) Stability Notes Reference
This compound ~227.3 (C₁₀H₁₅NO₂S) Low in water Stable under basic conditions -
tert-Butyl (2-amino-4-(thiophen-2-yl)phenyl)carbamate 290.4 Moderate in DMSO Sensitive to strong acids
tert-Butyl (3-oxocyclopentyl)carbamate 199.3 High in organic solvents Prone to keto-enol tautomerization
tert-Butyl (3-oxopropyl)carbamate (24) 173.2 High in THF Reactive due to aldehyde functionality

Key Observations :

  • The target compound’s low water solubility is typical of Boc-protected carbamates, necessitating organic solvents (e.g., THF, DCM) for reactions.
  • Stability varies significantly: Aldehyde-containing analogs () are more reactive, while thiophene derivatives () require careful handling under acidic conditions.

Biological Activity

tert-Butyl (3-methylthiophen-2-yl)carbamate is an organic compound characterized by its unique structural features, which include a carbamate functional group attached to a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H15NO2SC_{10}H_{15}NO_2S. The compound consists of:

  • Carbamate Group : Enhances solubility and bioavailability.
  • Thiophene Ring : Known for diverse biological properties.

Carbamates can exhibit various mechanisms of action depending on their structure. The presence of the thiophene ring may allow interactions with biological targets, potentially leading to therapeutic effects. The compound may participate in:

  • Nucleophilic Substitution Reactions : Facilitating the introduction of different substituents.
  • Electrophilic Substitution Reactions : Exploiting the reactivity of the thiophene ring for further functionalization.

Table 1: Summary of Biological Activities of Related Compounds

Compound TypeActivity TypeReference
Benzothiophene DerivativeAntimicrobial
Carbamate DerivativeAnti-inflammatory
Thiophene AnalogAnticancer

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study on benzothiophene derivatives indicated significant antimicrobial activity, suggesting that similar structural features in this compound could confer comparable effects .
  • Anti-inflammatory Evaluation :
    • In vivo studies on carbamate derivatives have shown promising anti-inflammatory effects, with compounds exhibiting up to 54% inhibition in carrageenan-induced rat paw edema models .
  • Cytotoxicity Assessments :
    • Research on thiophene-containing compounds has revealed cytotoxic effects against various cancer cell lines, indicating potential for anticancer applications .

Safety and Toxicology

As with many chemical compounds, safety assessments are crucial. The compound is associated with several hazard statements (H315, H319, H335), indicating potential irritative effects. Further studies are necessary to evaluate the long-term safety and toxicity profiles.

Q & A

Basic: What are the recommended synthetic strategies for preparing tert-Butyl (3-methylthiophen-2-yl)carbamate?

Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on the thiophene scaffold. Key steps include:

  • Coupling Reaction : Reacting 3-methylthiophen-2-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in anhydrous THF or DCM .
  • Purification : Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity.
  • Yield Optimization : Adjusting reaction temperature (0°C to room temperature) and stoichiometric ratios (1:1.2 amine to Boc anhydride) can improve yields to >80% .

Advanced: How can structural ambiguities in tert-Butyl carbamate derivatives be resolved using crystallographic refinement?

Methodological Answer:
X-ray crystallography paired with SHELX software (e.g., SHELXL) is critical:

  • Data Collection : High-resolution (<1.0 Å) diffraction data reduces thermal motion artifacts. Use synchrotron sources for challenging crystals .
  • Refinement : SHELXL’s restraints for anisotropic displacement parameters and hydrogen-bonding networks help resolve disorder in the tert-butyl group or thiophene ring .
  • Validation : Check R-factor convergence (<5% discrepancy) and use PLATON’s ADDSYM to detect missed symmetry, which is common in carbamate derivatives due to flexible substituents .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integration (e.g., tert-butyl singlet at ~1.4 ppm in ¹H NMR) and thiophene ring protons (6.5–7.2 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with ESI-MS verifies molecular ion peaks ([M+H]⁺) and purity (>95%) .
  • Melting Point : Consistency with literature values (e.g., 103–106°C for analogous tert-butyl carbamates) validates crystallinity .

Advanced: How do hydrogen-bonding interactions in tert-Butyl carbamate derivatives influence crystal packing?

Methodological Answer:

  • Crystal Packing Analysis : Use Mercury or Olex2 to visualize N–H···O=C interactions between carbamate groups. These often form 1D chains or 2D sheets, stabilizing the lattice .
  • Data Contradictions : If reported unit cell parameters vary (e.g., due to polymorphism), re-refine datasets with SHELXL’s TWIN/BASF commands to account for twinning .
  • Thermal Analysis : DSC/TGA identifies phase transitions linked to hydrogen-bond breaking (endothermic peaks at 150–200°C) .

Basic: What safety protocols are critical when handling tert-Butyl carbamate derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., CO, NOₓ) during reactions .
  • PPE : Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact. For spills, adsorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C under nitrogen to prevent Boc-group hydrolysis .

Advanced: How can biocatalytic methods improve the stereoselective synthesis of tert-Butyl carbamate intermediates?

Methodological Answer:

  • Enzyme Selection : Lipases (e.g., Candida antarctica) catalyze enantioselective acyl transfer in Boc-protection reactions, achieving >90% ee .
  • Solvent Engineering : Use tert-amyl alcohol or ionic liquids to enhance enzyme stability and substrate solubility .
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC to isolate desired enantiomers early (<50% conversion) .

Basic: What solvents and conditions stabilize tert-Butyl carbamates during storage?

Methodological Answer:

  • Solvent Choice : Store in anhydrous DCM or THF with molecular sieves (3Å) to prevent hydrolysis .
  • pH Control : Neutral conditions (pH 6–8) avoid acid/base-catalyzed degradation. Buffers like phosphate (50 mM) are ideal for aqueous solutions .
  • Light Sensitivity : Amber vials prevent UV-induced radical reactions in the thiophene ring .

Advanced: How can computational modeling predict reactivity trends in tert-Butyl carbamate derivatives?

Methodological Answer:

  • DFT Calculations : Gaussian or ORCA software models electrophilic substitution on the thiophene ring. Fukui indices identify reactive sites (e.g., C5 for nitration) .
  • MD Simulations : GROMACS trajectories reveal Boc-group rotational barriers (~5 kcal/mol) affecting conformational stability .
  • SAR Studies : QSAR models correlate substituent effects (e.g., methyl vs. chloro groups) with biological activity (e.g., enzyme inhibition) .

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